molecular formula C7H8BrNO B8575396 3-Bromo-6-ethylpyridin-2-ol CAS No. 1206774-09-5

3-Bromo-6-ethylpyridin-2-ol

Cat. No.: B8575396
CAS No.: 1206774-09-5
M. Wt: 202.05 g/mol
InChI Key: HYNGCWHQINFMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-ethylpyridin-2-ol is a heterocyclic organic compound that belongs to the pyridine family Pyridines are characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-ethylpyridin-2-ol can be achieved through several methods. One common approach involves the bromination of 6-ethyl-2-hydroxy-pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-ethylpyridin-2-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxy group to a hydrogen atom.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or water, and catalysts like palladium or copper.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or water.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents such as ether or tetrahydrofuran.

Major Products Formed

    Substitution: Formation of 3-substituted-6-ethyl-2-hydroxy-pyridine derivatives.

    Oxidation: Formation of 3-bromo-6-ethyl-2-pyridone.

    Reduction: Formation of 6-ethyl-2-hydroxy-pyridine or 3-bromo-6-ethyl-pyridine.

Scientific Research Applications

3-Bromo-6-ethylpyridin-2-ol has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.

    Material Science: The compound can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is employed in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-6-ethylpyridin-2-ol depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with their normal function. The bromine atom and hydroxy group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-hydroxy-pyridine
  • 6-Ethyl-2-hydroxy-pyridine
  • 2-Bromo-6-methylpyridine

Uniqueness

3-Bromo-6-ethylpyridin-2-ol is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both bromine and hydroxy groups allows for diverse reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1206774-09-5

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

3-bromo-6-ethyl-1H-pyridin-2-one

InChI

InChI=1S/C7H8BrNO/c1-2-5-3-4-6(8)7(10)9-5/h3-4H,2H2,1H3,(H,9,10)

InChI Key

HYNGCWHQINFMPF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C(=O)N1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.